Hydrin 2
Hydrin 2
Brand Name:
Vulcanchem
CAS No.:
122842-55-1
VCID:
VC20895429
InChI:
InChI=1S/C43H66N14O13S2/c1-3-21(2)34-41(69)52-26(12-13-31(45)59)37(65)54-28(17-32(46)60)38(66)55-29(20-72-71-19-24(44)35(63)53-27(39(67)56-34)16-22-8-10-23(58)11-9-22)42(70)57-15-5-7-30(57)40(68)51-25(6-4-14-49-43(47)48)36(64)50-18-33(61)62/h8-11,21,24-30,34,58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,64)(H,51,68)(H,52,69)(H,53,63)(H,54,65)(H,55,66)(H,56,67)(H,61,62)(H4,47,48,49)/t21-,24-,25-,26-,27-,28-,29-,30?,34?/m0/s1
SMILES:
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Molecular Formula:
C45H69N15O14S2
Molecular Weight:
1051.2 g/mol
Hydrin 2
CAS No.: 122842-55-1
Cat. No.: VC20895429
Molecular Formula: C45H69N15O14S2
Molecular Weight: 1051.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122842-55-1 |
|---|---|
| Molecular Formula | C45H69N15O14S2 |
| Molecular Weight | 1051.2 g/mol |
| IUPAC Name | 2-[[(2S)-2-[[1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C43H66N14O13S2/c1-3-21(2)34-41(69)52-26(12-13-31(45)59)37(65)54-28(17-32(46)60)38(66)55-29(20-72-71-19-24(44)35(63)53-27(39(67)56-34)16-22-8-10-23(58)11-9-22)42(70)57-15-5-7-30(57)40(68)51-25(6-4-14-49-43(47)48)36(64)50-18-33(61)62/h8-11,21,24-30,34,58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,64)(H,51,68)(H,52,69)(H,53,63)(H,54,65)(H,55,66)(H,56,67)(H,61,62)(H4,47,48,49)/t21-,24-,25-,26-,27-,28-,29-,30?,34?/m0/s1 |
| Standard InChI Key | QYRKJYKINGSJEP-FBNOEUQTSA-N |
| Isomeric SMILES | CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N |
| SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator